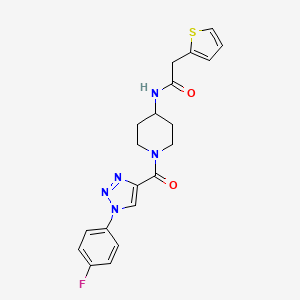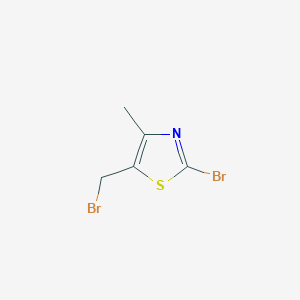
2-Bromo-5-(bromomethyl)-4-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(bromomethyl)-4-methylthiazole is a heterocyclic organic compound containing both bromine and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with a sulfur and a nitrogen atom
作用机制
Target of Action
Brominated compounds are often used in medicinal chemistry due to their ability to form stable carbon-halogen bonds, which can interact with various biological targets .
Mode of Action
Brominated compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .
Biochemical Pathways
Brominated compounds can participate in a variety of biochemical reactions and pathways due to their reactivity .
Pharmacokinetics
The bromine atom in the compound can potentially affect its bioavailability and pharmacokinetic properties .
Result of Action
Brominated compounds can have various effects on cells and molecules due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-4-methylthiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom in the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole typically involves the bromination of 4-methylthiazole. One common method is the bromination of 4-methylthiazole using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methylthiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of thiazole.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazole derivatives.
科学研究应用
2-Bromo-5-(bromomethyl)-4-methylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylthiazole: Lacks the bromomethyl group, leading to different reactivity and applications.
5-Bromo-4-methylthiazole: Similar structure but with bromine at a different position, affecting its chemical properties.
2,5-Dibromo-4-methylthiazole: Contains an additional bromine atom, leading to increased reactivity.
Uniqueness
2-Bromo-5-(bromomethyl)-4-methylthiazole is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYZIRBXJOBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2682054.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2682055.png)

![methyl 2-[(2-methoxyethyl)sulfanyl]acetate](/img/structure/B2682057.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)

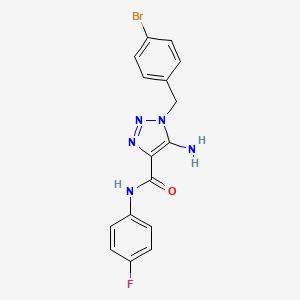
![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)
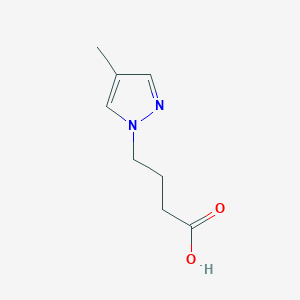
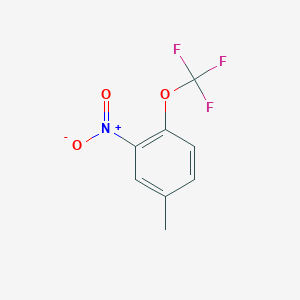
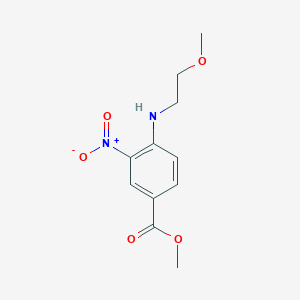

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2682074.png)
